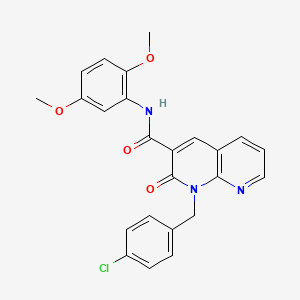

1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

BenchChem offers high-quality 1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-31-18-9-10-21(32-2)20(13-18)27-23(29)19-12-16-4-3-11-26-22(16)28(24(19)30)14-15-5-7-17(25)8-6-15/h3-13H,14H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWMAIIFAWCLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₈H₁₈ClN₃O₄

- Molecular Weight : 449.9 g/mol

- CAS Number : 1005301-96-1

The compound's mechanism of action is believed to involve the inhibition of specific enzymes and receptors associated with various diseases. It may act by modulating signaling pathways and interfering with cellular processes.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant anticancer properties. For example:

- Inhibition of Cell Proliferation : Compounds with similar structures have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating effective inhibition of tumor growth .

- Mechanistic Insights : The compound may inhibit Wnt-dependent transcription pathways, which are crucial in colorectal cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- BACE1 Inhibition : Related compounds have demonstrated inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease treatment. For instance, certain derivatives showed IC₅₀ values as low as 17 µM against BACE1 .

- Cell Viability Studies : In vitro studies indicate that these compounds can enhance cell viability in neurodegenerative models by inhibiting apoptosis-related pathways .

Data Tables

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related naphthyridine derivatives, researchers found that these compounds significantly reduced tumor volume in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. Results showed that administration led to decreased levels of amyloid plaques and improved cognitive function, suggesting a potential therapeutic role for these compounds.

Q & A

Q. What safety protocols are essential for handling this compound in vitro and in vivo?

- Guidelines :

- In Vitro : Use fume hoods for powder handling; LC-MS-grade solvents for dissolution .

- In Vivo : Adhere to OECD 423 guidelines for acute toxicity testing; monitor hepatorenal markers in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.